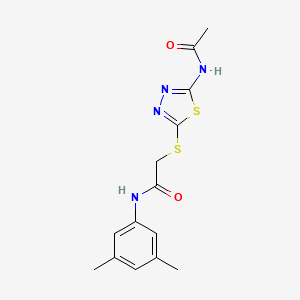
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, commonly known as ATT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ATT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The research on derivatives of 1,3,4-thiadiazole, similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, highlights their diverse applications in chemical synthesis and drug development. For instance, the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation showcases a method for producing novel compounds with potential biological activities (Yu et al., 2014). Similarly, the preparation of heterocycles from thioureido-acetamides indicates a versatile approach to generating various heterocyclic compounds in efficient one-pot cascade reactions, contributing to advancements in heterocyclic chemistry (Schmeyers & Kaupp, 2002).
Anticancer Potential
Research into imidazothiadiazole analogs, synthesized from precursors including 1,3,4-thiadiazol derivatives, has demonstrated significant anticancer activity against various cancer cell lines. These findings suggest that such compounds could be potent agents in cancer therapy, with specific derivatives showing high cytotoxicity against breast cancer cells compared to standard treatments (Abu-Melha, 2021).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, contributes to our understanding of molecular interactions and the potential for developing more effective pharmaceuticals. These analyses provide insights into the structural requirements for biological activity and drug design (Ismailova et al., 2014).
Glutaminase Inhibition
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds related to the query chemical, demonstrate the potential for selective inhibition of kidney-type glutaminase. This inhibition is crucial for cancer treatment strategies, as it targets glutamine metabolism in tumor cells, suggesting a promising area for therapeutic development (Shukla et al., 2012).
Insecticidal Properties
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal applications. These studies reveal that specific derivatives can exhibit significant activity against agricultural pests such as the cotton leafworm, indicating their potential in developing new insecticides (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-4-9(2)6-11(5-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMKNAOSVFACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

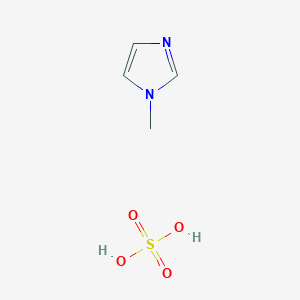


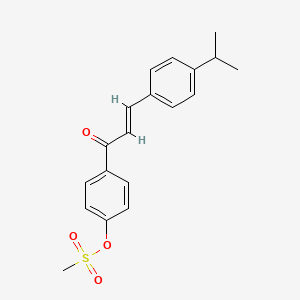
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)
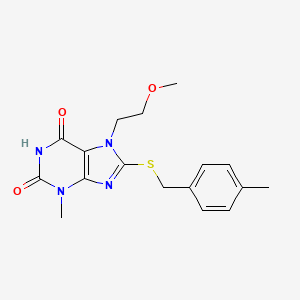
![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)




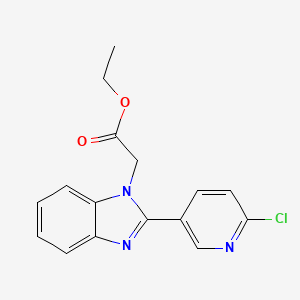
![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)
